1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine is a chemical compound that belongs to the class of sulfonylpiperidines It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenyl ring, which is attached to a sulfonyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and piperidine.
Sulfonylation: The 4-bromo-3-fluoroaniline is first sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with piperidine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)sulfonylpiperidine
- 1-(4-Fluorophenyl)sulfonylpiperidine
- 1-(4-Bromo-3-chlorophenyl)sulfonylpiperidine
Uniqueness
1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAQTSURPFQTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.